

# Fenebrutinib Efficacy Across Patient Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Fenebrutinib |           |  |  |  |
| Cat. No.:            | B560142      | Get Quote |  |  |  |

A deep dive into the clinical performance of the novel Bruton's tyrosine kinase (BTK) inhibitor, **fenebrutinib**, reveals promising efficacy in diverse patient populations, particularly those with relapsing multiple sclerosis (RMS) and chronic spontaneous urticaria (CSU). This guide provides a comprehensive comparison of **fenebrutinib**'s performance against established alternative therapies, supported by experimental data from key clinical trials.

**Fenebrutinib**, an investigational, orally administered, reversible, and non-covalent BTK inhibitor, has demonstrated a significant impact on disease activity in clinical studies.[1][2] Its unique mechanism of action, targeting B-cell and myeloid cell activation, positions it as a potential new therapeutic option for a range of autoimmune diseases.[3][4] This guide will dissect the available clinical trial data to offer researchers, scientists, and drug development professionals a clear perspective on **fenebrutinib**'s efficacy.

### Fenebrutinib in Relapsing Multiple Sclerosis (RMS)

In the realm of multiple sclerosis, **fenebrutinib** has shown a robust effect in reducing key markers of disease activity. The Phase II FENopta trial provides the most comprehensive dataset to date, demonstrating a significant reduction in new brain lesions in patients with RMS.[5][6]

### **Comparative Efficacy in Relapsing Multiple Sclerosis**

To contextualize the performance of **fenebrutinib**, the following table compares its efficacy data from the FENopta trial with data from pivotal trials of two established oral and intravenous



therapies for RMS: teriflunomide (Aubagio®) and ocrelizumab (Ocrevus®).

| Efficacy Endpoint                                       | Fenebrutinib<br>(FENopta - Phase<br>II)[5][7]        | Teriflunomide (14<br>mg) (Phase II &<br>TOWER)[8][9][10]                                            | Ocrelizumab<br>(OPERA I & II -<br>Phase III)[11][12]<br>[13]                                   |
|---------------------------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Annualized Relapse<br>Rate (ARR)                        | 0.04 (in open-label extension)                       | Reduced by 36.3% vs. placebo (TOWER)                                                                | 0.156 vs 0.292 for<br>Interferon beta-1a                                                       |
| Disability Progression                                  | No disability<br>progression at 96<br>weeks (OLE)    | 31.5% reduction in<br>risk of 12-week<br>sustained disability<br>progression vs.<br>placebo (TOWER) | 40% risk reduction in<br>12-week confirmed<br>disability progression<br>vs. Interferon beta-1a |
| MRI Lesion Activity (New T1 Gd+ lesions)                | 69% relative reduction<br>vs. placebo at 12<br>weeks | Significantly fewer T1 enhancing lesions vs. placebo                                                | 94% relative reduction vs. Interferon beta-1a                                                  |
| MRI Lesion Activity<br>(New or Enlarging T2<br>lesions) | 74% relative reduction<br>vs. placebo at 12<br>weeks | Significantly fewer<br>new or enlarging T2<br>lesions vs. placebo                                   | 95% relative reduction vs. Interferon beta-1a                                                  |

# Fenebrutinib in Chronic Spontaneous Urticaria (CSU)

**Fenebrutinib** has also been investigated for its potential to treat moderate to severe CSU in patients who are refractory to H1-antihistamines. A Phase II trial demonstrated a dosedependent improvement in urticaria activity scores.[2][14]

## **Comparative Efficacy in Chronic Spontaneous Urticaria**

The following table summarizes the efficacy of different doses of **fenebrutinib** compared to placebo in a Phase II trial. For context, data for the approved biologic treatment, omalizumab (Xolair®), is also included.



| Efficacy<br>Endpoint                            | Fenebrutini<br>b (50 mg<br>daily)[2][14]           | Fenebrutini<br>b (150 mg<br>daily)[2][14]         | Fenebrutini<br>b (200 mg<br>twice daily)<br>[2][14] | Placebo[2]<br>[14] | Omalizuma<br>b (300 mg)<br>[15][16][17]           |
|-------------------------------------------------|----------------------------------------------------|---------------------------------------------------|-----------------------------------------------------|--------------------|---------------------------------------------------|
| Change from<br>Baseline in<br>UAS7 at<br>Week 8 | Not<br>statistically<br>significant vs.<br>placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo   | -                  | Mean change<br>of -8.6 vs.<br>-4.0 for<br>placebo |
| Proportion of Patients with UAS7 ≤ 6 at Week 8  | -                                                  | -                                                 | Up to 57%                                           | -                  | Approximatel y 67.2% of patients reached UAS7 ≤ 6 |

## **Experimental Protocols**

## FENopta: A Phase II Study in Relapsing Multiple Sclerosis (NCT05119569)[5][18]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial with an optional open-label extension.
- Patient Population: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis (RMS) according to the 2017 McDonald criteria and an Expanded Disability Status Scale (EDSS) score of 0-5.5.
- Intervention: Participants were randomized (2:1) to receive either oral **fenebrutinib** (200 mg twice daily) or a matching placebo for 12 weeks.
- Primary Endpoint: The total number of new T1 gadolinium-enhancing (Gd+) lesions on brain MRI at weeks 4, 8, and 12.
- Secondary Endpoints: Included the number of new or enlarging T2-weighted lesions on brain MRI.



## Phase II Study in Chronic Spontaneous Urticaria (EudraCT ID 2016-004624-35)[2][14]

- Study Design: A double-blind, placebo-controlled, randomized Phase II trial.
- Patient Population: Adults with H1-antihistamine-refractory chronic spontaneous urticaria.
- Intervention: Patients were randomized to receive one of three doses of fenebrutinib (50 mg daily, 150 mg daily, or 200 mg twice daily) or placebo for 8 weeks.
- Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7) at week 8.
- Secondary Endpoints: Included the change from baseline in UAS7 at week 4 and the proportion of patients with well-controlled disease (UAS7 ≤ 6) at week 8.

# Signaling Pathway and Experimental Workflow Fenebrutinib's Mechanism of Action: BTK Signaling Pathway

**Fenebrutinib** exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-cells and myeloid cells.[3] This inhibition modulates the activation and function of these immune cells, which are implicated in the pathogenesis of autoimmune diseases like MS and CSU.



Click to download full resolution via product page



Caption: **Fenebrutinib** inhibits BTK, blocking downstream signaling and reducing immune cell activation.

### **FENopta Clinical Trial Workflow**

The workflow of the FENopta clinical trial followed a structured process from patient screening to the analysis of outcomes.



Click to download full resolution via product page

Caption: Workflow of the FENopta Phase II clinical trial for **fenebrutinib** in RMS.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. roche.com [roche.com]
- 2. Fenebrutinib in H1 antihistamine-refractory chronic spontaneous urticaria: a randomized phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Fenebrutinib used for? [synapse.patsnap.com]
- 4. gene.com [gene.com]
- 5. Safety and efficacy of fenebrutinib in relapsing multiple sclerosis (FENopta): a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial and open-label extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. neurology.org [neurology.org]
- 8. A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of teriflunomide over a fixed 2-year duration in the TOWER study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy | OCREVUS® (ocrelizumab) [ocrevus-hcp.com]
- 12. Long-Term Efficacy of Ocrelizumab as First-Line... | Clinician.com [clinician.com]
- 13. 178 Long-term efficacy of ocrelizumab in relapsing multiple sclerosis | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Omalizumab in patients with symptomatic chronic idiopathic/spontaneous urticaria despite standard combination therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A retrospective analysis omalizumab treatment patterns in patients with chronic spontaneous urticaria: a real-world study in Belgium PMC [pmc.ncbi.nlm.nih.gov]



- 17. Chronic Spontaneous Urticaria (CSU) Treatment Clinical Trial Results | XOLAIR® (omalizumab) | HCP [xolairhcp.com]
- To cite this document: BenchChem. [Fenebrutinib Efficacy Across Patient Populations: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560142#validation-of-fenebrutinib-s-efficacy-in-different-patient-populations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com